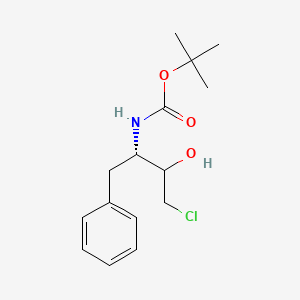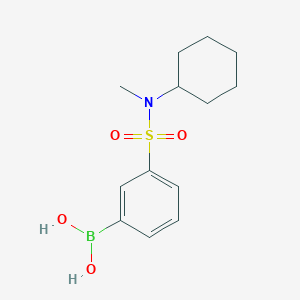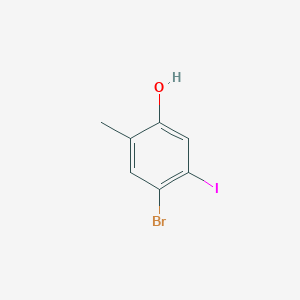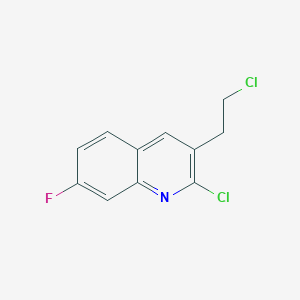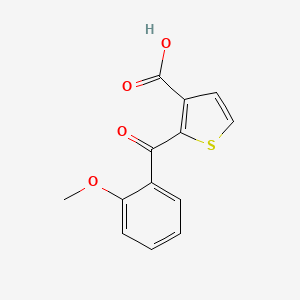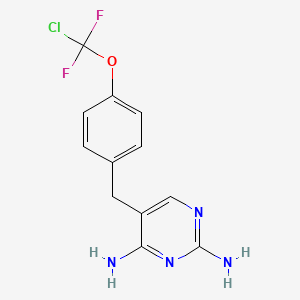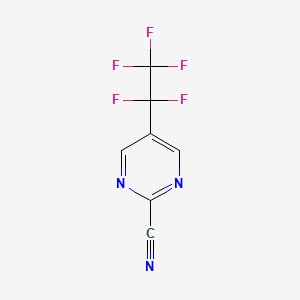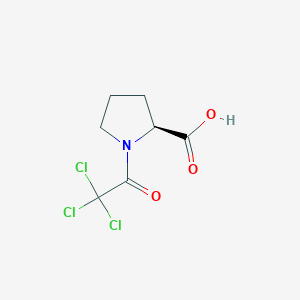![molecular formula C12H8N2O4 B15202281 [3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
[3,3'-Bipyridine]-6,6'-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,3’-Bipyridine]-6,6’-dicarboxylic acid: is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond This particular compound is characterized by carboxylic acid groups attached to the 6,6’ positions of the bipyridine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-6,6’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine , which has been shown to produce 3,3’-bipyridine in good yield . The reaction conditions often require the presence of a catalyst, such as palladium, and may involve other reagents to facilitate the coupling process.
Industrial Production Methods: Industrial production methods for bipyridine derivatives, including [3,3’-Bipyridine]-6,6’-dicarboxylic acid, often involve metal-catalyzed coupling reactions . These methods are optimized for higher yields and scalability. The use of homogeneous and heterogeneous catalysts, such as nickel or palladium complexes, is common in industrial settings .
化学反応の分析
Types of Reactions: [3,3’-Bipyridine]-6,6’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reactions with alcohols or amines to form esters or amides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine dicarboxylates, while reduction can produce bipyridine diols.
科学的研究の応用
Chemistry: In chemistry, [3,3’-Bipyridine]-6,6’-dicarboxylic acid is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are useful in catalysis and materials science .
Biology and Medicine: The compound has potential applications in biology and medicine due to its ability to form complexes with metal ions. These complexes can be explored for their biological activity and potential therapeutic uses.
Industry: In industry, [3,3’-Bipyridine]-6,6’-dicarboxylic acid is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to coordinate with metals makes it valuable in the development of new materials with unique properties .
作用機序
The mechanism of action of [3,3’-Bipyridine]-6,6’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including redox processes and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
類似化合物との比較
2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms in the 2,2’ positions. It is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: This compound has nitrogen atoms in the 4,4’ positions and is known for its use in the synthesis of viologens and electrochromic materials.
Uniqueness: [3,3’-Bipyridine]-6,6’-dicarboxylic acid is unique due to the position of its carboxylic acid groups, which influence its chemical reactivity and coordination behavior. This makes it distinct from other bipyridine derivatives and valuable for specific applications in catalysis and materials science .
特性
分子式 |
C12H8N2O4 |
|---|---|
分子量 |
244.20 g/mol |
IUPAC名 |
5-(6-carboxypyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-3-1-7(5-13-9)8-2-4-10(12(17)18)14-6-8/h1-6H,(H,15,16)(H,17,18) |
InChIキー |
OUXPXSSLMKSDHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


